Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS 132089-35-1) is a fluorinated thiazole derivative characterized by a 4-fluorobenzyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science due to its structural versatility and tunable electronic properties . Key synonyms include ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate and 2-(4-fluorophenyl)thiazole-4-carboxylic acid ethyl ester. Its molecular formula is C₁₃H₁₂FNO₂S, with a molecular weight of 265.30 g/mol .
Properties
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUAVOHKNVZAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its biological effects.
Pathways Involved: The exact pathways involved depend on the specific application, but they may include signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Functional Group Modifications
Physicochemical and Structural Insights
- Electronic Effects: Fluorine substituents (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl) significantly influence electron-withdrawing properties. The trifluoromethyl group in C₁₄H₁₁F₃NO₂S increases logP (lipophilicity) by ~0.8 units compared to the parent compound .
- Crystallographic Data : Derivatives like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate () demonstrate how fluorinated aryl groups influence crystal packing via C–H···F interactions, a property relevant to materials science .
Biological Activity
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its presence in numerous bioactive compounds. Its molecular formula is , and it has a molecular weight of 265.3 g/mol. The structural characteristics contribute to its unique pharmacological profile.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that can vary based on the desired yield and purity. Researchers have explored various derivatives to enhance biological activity through structure-activity relationship (SAR) studies.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor effects against various human cancer cell lines. In vitro studies have demonstrated significant cytotoxicity, particularly against prostate cancer cells, with assays such as MTT providing quantitative measures of cell viability post-treatment.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Prostate Cancer Cells | 5.0 | |
| HeLa (Cervical Cancer) | 7.5 | |
| CaCo-2 (Colon Cancer) | 6.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have evaluated its effectiveness against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 30 | |
| Escherichia coli | 20 | 40 | |
| Pseudomonas aeruginosa | 25 | 50 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Interaction studies are ongoing to identify specific biological targets.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Prostate Cancer Treatment : A study involving human prostate cancer xenografts treated with this compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
- Infection Control : In vitro tests against multidrug-resistant bacterial strains revealed that the compound could serve as an alternative treatment option for infections that are resistant to conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
